molecular formula C20H45N3O7P2 B10766350 Geranylgeranyl pyrophosphate (triammonium)

Geranylgeranyl pyrophosphate (triammonium)

Cat. No.: B10766350
M. Wt: 501.5 g/mol
InChI Key: DPBMYHRTNHKGIT-XGVVNRHLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl pyrophosphate (triammonium) is synthesized through the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP) by the enzyme geranylgeranyl pyrophosphate synthase . The reaction conditions typically involve the use of a buffer solution to maintain the pH and temperature suitable for enzyme activity.

Industrial Production Methods

In industrial settings, geranylgeranyl pyrophosphate (triammonium) is produced using microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce the enzymes required for the synthesis of this compound . The fermentation process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl pyrophosphate (triammonium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different diterpenoids.

    Reduction: It can be reduced to form geranylgeraniol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include diterpenoids, geranylgeraniol, and various substituted derivatives that have significant biological and industrial applications .

Comparison with Similar Compounds

Biological Activity

Geranylgeranyl pyrophosphate (GGPP), particularly in its triammonium salt form, plays a crucial role in various biological processes, including protein geranylgeranylation, cholesterol metabolism, and immune response modulation. This article delves into the biological activity of GGPP, supported by research findings and case studies.

Overview of Geranylgeranyl Pyrophosphate

GGPP is a key intermediate in the mevalonate pathway, which is essential for the biosynthesis of terpenoids and other natural products. Its molecular formula is C20H45N3O7P2C_{20}H_{45}N_3O_7P_2 with a molecular weight of approximately 501.535 g/mol . It is synthesized from dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) through the action of geranylgeranyl pyrophosphate synthase (GGPPS) .

Biological Functions

  • Protein Geranylgeranylation
    • GGPP is critical for the post-translational modification of proteins through geranylgeranylation, which influences various cellular functions, including signal transduction and cytoskeletal organization .
  • Regulation of Immune Responses
    • Research has demonstrated that GGPP influences the production of interleukin-10 (IL-10) in regulatory B cells. Cholesterol metabolism drives this process, with GGPP being essential for IL-10 production and attenuation of Th1 responses . The inhibition of geranylgeranyltransferase (GGTase), which utilizes GGPP, significantly reduces IL-10 production, indicating its vital role in immune regulation .
  • Impact on Osteoblast Differentiation
    • A study explored the effects of inhibiting GGPPS on osteoblast differentiation. Contrary to expectations, direct inhibition led to decreased mineralization and impaired expression of osteoblast markers like alkaline phosphatase, suggesting that GGPP depletion does not promote osteoblast differentiation as previously thought . This highlights the complex regulatory roles that GGPP plays in bone metabolism.
  • Antimicrobial and Anti-inflammatory Properties
    • GGPP has been investigated for its potential therapeutic applications due to its antimicrobial and anti-inflammatory properties. It has shown effectiveness against various bacterial strains, including MRSA and E. coli, making it a candidate for developing new antibacterial agents .

Case Study 1: Cholesterol Metabolism and IL-10 Production

A pivotal study demonstrated that metabolic priming through cholesterol metabolism is essential for IL-10 production in B cells. The supplementation with exogenous GGPP reversed deficiencies observed in B cells from patients with mevalonate kinase deficiency (MKD), underscoring its therapeutic potential in immune modulation .

Case Study 2: Inhibition of GGPPS

In another investigation, the direct inhibition of GGPPS using digeranyl bisphosphonate resulted in decreased intracellular levels of GGPP and impaired osteoblast differentiation. This finding suggests that while GGPP is necessary for certain cellular functions, its depletion can have unintended consequences on bone health .

Table 1: Summary of Biological Activities of GGPP

Biological Activity Mechanism Implications
Protein GeranylgeranylationPost-translational modification affecting signaling pathwaysInfluences cell signaling and function
Immune Response ModulationDrives IL-10 production via cholesterol metabolismPotential therapeutic target for autoimmunity
Osteoblast DifferentiationInhibition leads to decreased mineralizationImplications for bone health
Antimicrobial ActivityEffective against bacteria like MRSAPotential for new antibacterial therapies

Properties

Molecular Formula

C20H45N3O7P2

Molecular Weight

501.5 g/mol

IUPAC Name

azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;;

InChI Key

DPBMYHRTNHKGIT-XGVVNRHLSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N

Origin of Product

United States

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